(3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride
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Overview
Description
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxymethyl Group: This step involves the addition of a methoxymethyl group to the pyrrolidine ring, often using methoxymethyl chloride as a reagent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure.
(S)-Pyrrolidin-3-ol: A chiral compound with a hydroxyl group on the pyrrolidine ring.
®-5-Methoxymethylpyrrolidine: A chiral compound with a methoxymethyl group on the pyrrolidine ring.
Uniqueness
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2803755-80-6 |
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Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
KNMOZBOMDXHCKW-IBTYICNHSA-N |
Isomeric SMILES |
COC[C@H]1C[C@@H](CN1)O.Cl |
Canonical SMILES |
COCC1CC(CN1)O.Cl |
Origin of Product |
United States |
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